molecular formula C19H16F3NO4 B2611398 Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351634-52-0

Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No. B2611398
CAS RN: 1351634-52-0
M. Wt: 379.335
InChI Key: ODFNSPUYWXHDLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .

Scientific Research Applications

Anticancer Evaluation

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Crystal Structure Analysis

The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate has been studied . The molecular structure is shown in Figure . This study provides valuable insights into the structural properties of the compound .

Treatment of Rheumatic Diseases

It has been reported that this compound is used for treating rheumatic, rheumatoid arthritis, and osteoarthritis . However, more research is needed to confirm its efficacy and safety in these applications .

Flavoring Substance in Food

The substance has not been reported to occur naturally and it is chemically synthesized . It is intended to be used as a flavoring substance in specific categories of food, but not intended to be used in beverages .

Design and Synthesis of Indole-Based Compounds

A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . These compounds have been evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Mechanism of Action

Mode of Action

The mode of action of Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone It is known that the compound can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

The specific biochemical pathways affected by Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone It is suggested that the compound may interact with various cellular processes, leading to apoptosis and cell cycle arrest .

Result of Action

The molecular and cellular effects of Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone include the induction of apoptosis and cell cycle arrest in the S-phase and G2/M-phase in HeLa cell line . This suggests that the compound may have potential antitumor activity.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)14-4-1-12(2-5-14)17-10-23(7-8-25-17)18(24)13-3-6-15-16(9-13)27-11-26-15/h1-6,9,17H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFNSPUYWXHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

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